

# A Comprehensive Technical Guide to the Thermodynamic Properties of Liquid Nitrobenzene

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## Compound of Interest

Compound Name: Nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of liquid **nitrobenzene**. The information is curated for professionals in research, science, and drug development who require precise and reliable data for their work. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for property determination, and includes visualizations to clarify relationships and workflows.

## Introduction

**Nitrobenzene** ( $C_6H_5NO_2$ ) is a pale yellow, oily liquid with a characteristic almond-like odor.<sup>[1]</sup> It is a crucial precursor in the production of aniline and finds applications as a solvent and in the synthesis of various organic compounds.<sup>[2]</sup> A thorough understanding of its thermodynamic properties is essential for process design, safety assessments, and computational modeling in various scientific and industrial applications. This guide provides critically evaluated data and detailed methodologies for the measurement of these properties.

## Core Thermodynamic Properties of Liquid Nitrobenzene

The following sections detail the key thermodynamic properties of liquid **nitrobenzene**, including density, viscosity, surface tension, heat capacity, thermal conductivity, and vapor pressure.

## Density

Density is a fundamental physical property that expresses the mass of a substance per unit volume. For liquid **nitrobenzene**, density decreases with increasing temperature.

Data Presentation: Density of Liquid **Nitrobenzene**

Temperature (K)	Density (g/cm <sup>3</sup> )
283.15	1.218
293.15	1.2037
298.15	1.199
303.15	1.194
313.15	1.184
323.15	1.174
333.15	1.164
343.15	1.154
353.15	1.144
363.15	1.134
373.15	1.124

Note: Data sourced from critically evaluated experimental data.[\[3\]](#)[\[4\]](#)

Experimental Protocol: Density Measurement using a Pycnometer

The density of liquid **nitrobenzene** can be accurately determined using a pycnometer, a flask with a precisely known volume.

#### Materials:

- Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube
- Analytical balance (accurate to  $\pm 0.0001$  g)
- Thermostatic water bath
- **Nitrobenzene** (high purity)
- Distilled water
- Acetone (for cleaning)
- Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat.  
Work in a well-ventilated fume hood.

#### Procedure:

- Cleaning and Calibration:
  - Thoroughly clean the pycnometer and its stopper with acetone and then distilled water.
  - Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.
  - Accurately weigh the empty, dry pycnometer ( $m_0$ ).
  - Fill the pycnometer with distilled water, ensuring no air bubbles are trapped.
  - Insert the stopper, allowing excess water to exit through the capillary.
  - Place the filled pycnometer in a thermostatic water bath set to a known temperature (e.g., 298.15 K) until thermal equilibrium is reached.
  - Remove the pycnometer, carefully dry the exterior, and weigh it ( $m_1$ ).
  - The volume of the pycnometer ( $V$ ) can be calculated using the density of water ( $\rho_{\text{water}}$ ) at the calibration temperature:  $V = (m_1 - m_0) / \rho_{\text{water}}$ .

- Measurement of **Nitrobenzene** Density:
  - Empty and thoroughly dry the calibrated pycnometer.
  - Fill the pycnometer with **nitrobenzene**, avoiding the formation of air bubbles.
  - Insert the stopper and allow the excess liquid to escape through the capillary.
  - Thermostat the pycnometer at the desired temperature as in the calibration step.
  - Dry the exterior of the pycnometer and weigh it ( $m_2$ ).
  - The mass of the **nitrobenzene** is  $m_{nb} = m_2 - m_0$ .
  - The density of **nitrobenzene** ( $\rho_{nb}$ ) at the measurement temperature is calculated as:  
$$\rho_{nb} = m_{nb} / V.$$
- Repeatability:
  - Repeat the measurement at least three times to ensure the results are consistent and report the average value.

## Viscosity

Viscosity is a measure of a fluid's resistance to flow. The viscosity of liquid **nitrobenzene** decreases significantly with increasing temperature.

Data Presentation: Dynamic Viscosity of Liquid **Nitrobenzene**

Temperature (K)	Dynamic Viscosity (mPa·s)
283.15	2.98
293.15	2.17
298.15	1.863
303.15	1.66
313.15	1.33
323.15	1.09
333.15	0.91
343.15	0.77
353.15	0.66
363.15	0.57
373.15	0.50

Note: Data sourced from critically evaluated experimental data.[\[3\]](#)[\[4\]](#)[\[5\]](#)

#### Experimental Protocol: Viscosity Measurement using an Ubbelohde Viscometer

The kinematic viscosity of **nitrobenzene** can be precisely measured using an Ubbelohde capillary viscometer, from which the dynamic viscosity can be calculated.

#### Materials:

- Ubbelohde viscometer (select a size appropriate for the expected viscosity of **nitrobenzene**)
- Thermostatic water bath with a transparent window
- Stopwatch
- Pipette or syringe
- **Nitrobenzene** (high purity)

- Acetone (for cleaning)
- PPE as previously described.

Procedure:

- Cleaning and Preparation:
  - Clean the viscometer thoroughly with a suitable solvent like acetone and dry it completely.
  - Mount the viscometer vertically in the thermostatic water bath, ensuring the timing marks are visible.
  - Allow the bath to stabilize at the desired measurement temperature.
- Sample Loading:
  - Introduce a precise volume of **nitrobenzene** into the filling tube (tube 1) of the viscometer.
- Measurement:
  - Allow the sample to reach thermal equilibrium with the bath (typically 15-20 minutes).
  - Close the venting tube (tube 3) and apply suction to the capillary tube (tube 2) to draw the liquid up above the upper timing mark.
  - Release the suction and open the venting tube. This creates a "suspended level," ensuring the flow is driven only by gravity.
  - Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.
  - Stop the stopwatch precisely as the meniscus passes the lower timing mark.
  - Record the efflux time (t).
- Calculation:
  - The kinematic viscosity ( $\nu$ ) is calculated using the equation:  $\nu = K * t$ , where K is the viscometer constant (determined by calibrating with a fluid of known viscosity).

- The dynamic viscosity ( $\eta$ ) is then calculated by multiplying the kinematic viscosity by the density ( $\rho$ ) of **nitrobenzene** at the same temperature:  $\eta = \nu * \rho$ .
- Repeatability:
  - Perform at least three measurements and ensure the efflux times are within an acceptable range of variation. The average time should be used for the final calculation.

## Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. For **nitrobenzene**, surface tension decreases with increasing temperature.

Data Presentation: Surface Tension of Liquid **Nitrobenzene**

Temperature (K)	Surface Tension (mN/m)
293.15	43.9
303.15	42.7
313.15	41.5
323.15	40.3
333.15	39.1
343.15	37.9
353.15	36.7
363.15	35.5
373.15	34.3

Note: Data sourced from critically evaluated experimental data.<sup>[3][6]</sup>

Experimental Protocol: Surface Tension Measurement using the Du Noüy Ring Method

The Du Noüy ring method is a widely used technique for measuring the surface tension of liquids.

#### Materials:

- Tensiometer with a platinum-iridium ring
- Sample vessel
- Thermostatic bath or jacketed vessel to control temperature
- **Nitrobenzene** (high purity)
- Distilled water and acetone (for cleaning)
- PPE as previously described.

#### Procedure:

- Instrument Setup and Calibration:
  - Ensure the tensiometer is level and calibrated according to the manufacturer's instructions.
  - Clean the platinum-iridium ring thoroughly by flaming it to red heat to remove any organic contaminants.
- Sample Preparation:
  - Place the **nitrobenzene** sample in the vessel and allow it to reach the desired temperature by placing it in the thermostatic bath.
- Measurement:
  - Immerse the clean ring into the liquid **nitrobenzene**.
  - Slowly raise the sample stage, which lowers the liquid surface. A meniscus will form and pull on the ring.
  - Continue to lower the liquid surface until the meniscus detaches from the ring.



- The tensiometer records the maximum force ( $F_{\text{max}}$ ) exerted on the ring just before detachment.
- Calculation:
  - The surface tension ( $\gamma$ ) is calculated from the maximum force using the equation:  $\gamma = (F_{\text{max}} / (4\pi R)) * f$ , where  $R$  is the radius of the ring and  $f$  is a correction factor that accounts for the shape of the meniscus. Modern tensiometers often calculate the surface tension automatically.
- Cleaning and Repeatability:
  - Clean the ring thoroughly between measurements.
  - Perform multiple measurements to ensure reproducibility and report the average value.

## Heat Capacity

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius.

Data Presentation: Specific Heat Capacity of Liquid **Nitrobenzene** at Constant Pressure

Temperature (K)	Specific Heat Capacity (J/mol·K)
298.15	186.7
303.15	177.3
313.15	178.5
323.15	179.8
333.15	181.1
343.15	182.4
353.15	183.7

Note: Data sourced from critically evaluated experimental data.[\[3\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Protocol: Heat Capacity Measurement using Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring heat capacity by minimizing heat exchange with the surroundings.

### Materials:

- Adiabatic calorimeter
- Sample container (bomb)
- Heater with a known power output
- Temperature sensor (e.g., platinum resistance thermometer)
- Data acquisition system
- **Nitrobenzene** (high purity)
- PPE as previously described.

### Procedure:

- Calibration:
  - The heat capacity of the empty calorimeter (bomb and internal components) must be determined first. This is typically done by performing a heating experiment with a substance of known heat capacity or by electrical calibration.
- Sample Preparation:
  - A known mass of **nitrobenzene** is sealed in the sample container.
- Measurement:
  - The calorimeter is assembled and placed in an adiabatic shield. The temperature of the shield is controlled to match the temperature of the calorimeter, thereby preventing heat loss.<sup>[9]</sup>

- The sample is heated at a constant, known rate by the internal heater.
- The temperature of the sample is recorded as a function of time.
- Calculation:
  - The total heat capacity ( $C_{\text{total}}$ ) of the calorimeter and the sample is determined from the heating rate ( $dT/dt$ ) and the power input ( $P$ ):  $C_{\text{total}} = P / (dT/dt)$ .
  - The heat capacity of the sample ( $C_{\text{sample}}$ ) is then found by subtracting the heat capacity of the calorimeter ( $C_{\text{calorimeter}}$ ):  $C_{\text{sample}} = C_{\text{total}} - C_{\text{calorimeter}}$ .
  - The specific heat capacity ( $c_p$ ) is calculated by dividing the sample's heat capacity by its mass ( $m$ ):  $c_p = C_{\text{sample}} / m$ .

## Thermal Conductivity

Thermal conductivity is the property of a material to conduct heat.

Data Presentation: Thermal Conductivity of Liquid **Nitrobenzene**

Temperature (K)	Thermal Conductivity (W/m·K)
293.15	0.165
303.15	0.163
313.15	0.161
323.15	0.159
333.15	0.157
343.15	0.155
353.15	0.153

Note: Data sourced from critically evaluated experimental data.

Experimental Protocol: Thermal Conductivity Measurement using the Transient Hot Wire Method

The transient hot wire method is an accurate technique for measuring the thermal conductivity of liquids.

Materials:

- Transient hot wire apparatus
- Measurement cell
- Thin platinum wire
- Power source
- Data acquisition system to measure temperature rise as a function of time
- **Nitrobenzene** (high purity)
- PPE as previously described.

Procedure:

- Apparatus Setup:
  - The platinum wire is suspended in the measurement cell.
  - The cell is filled with **nitrobenzene**, ensuring the wire is fully immersed.
  - The cell is placed in a thermostat to maintain a constant initial temperature.
- Measurement:
  - A step-wise electrical current is passed through the wire, causing it to heat up.[10]
  - The wire acts as both a line heat source and a resistance thermometer.
  - The temperature rise of the wire is recorded as a function of time over a short period (typically a few seconds).[11]
- Calculation:

- The thermal conductivity ( $\lambda$ ) of the liquid is determined from the slope of the linear portion of the plot of temperature rise ( $\Delta T$ ) versus the logarithm of time ( $\ln(t)$ ), according to the relationship:  $\Delta T = (q / (4\pi\lambda)) * \ln(t) + C$ , where  $q$  is the heat input per unit length of the wire and  $C$  is a constant.

## Vapor Pressure and Boiling Point

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

### Data Presentation: Vapor Pressure of Liquid Nitrobenzene

Temperature (K)	Vapor Pressure (kPa)
300	0.047
320	0.20
340	0.70
360	2.0
380	5.0
400	11.0
420	22.0
440	42.0
460	75.0
480	126.0
484.04 (Boiling Point)	101.325

Note: Data sourced from critically evaluated experimental data.[\[3\]](#)

### Experimental Protocol: Vapor Pressure Measurement using the Static Method

The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature in a closed system.

Materials:

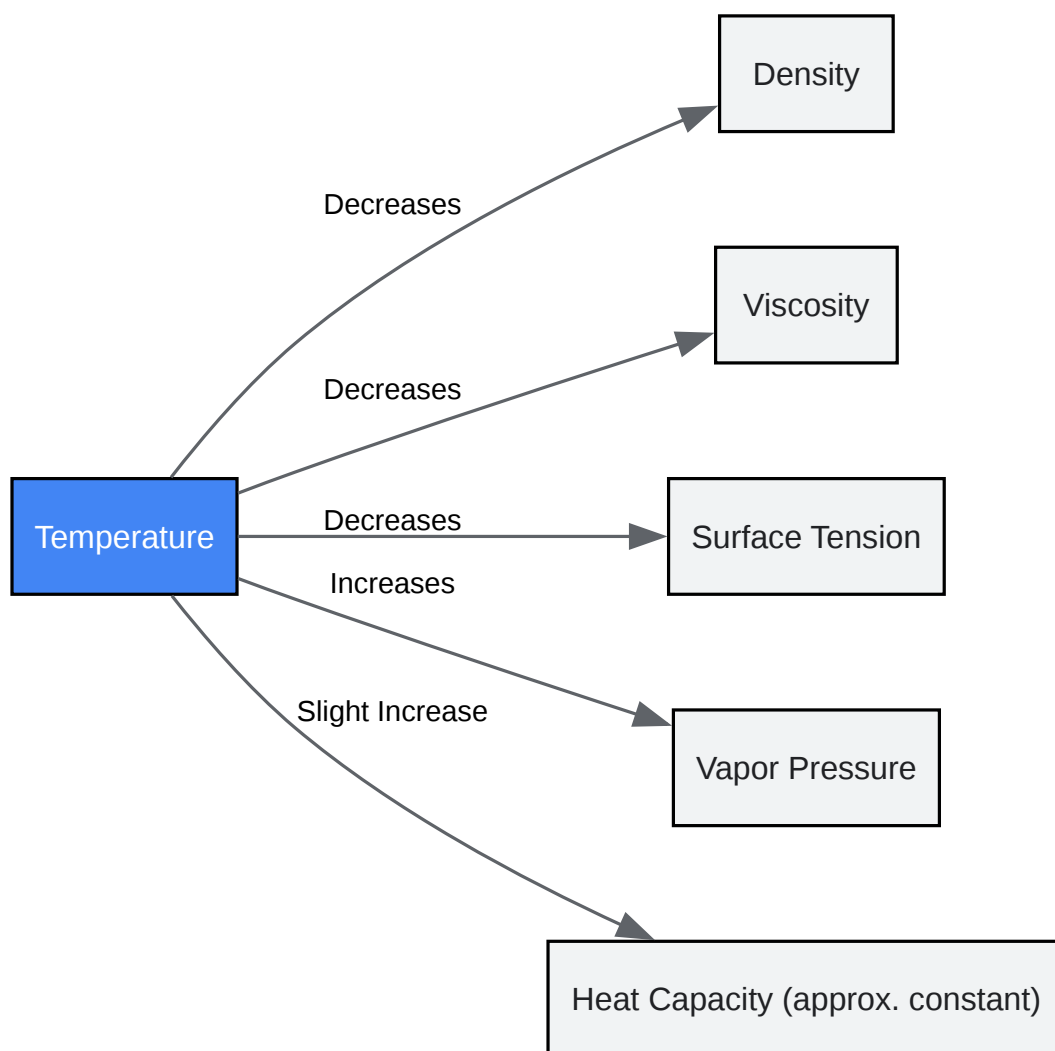
- Vacuum-tight vessel (e.g., an isoteniscope)
- Pressure transducer or manometer
- Thermostatic bath
- Vacuum pump
- **Nitrobenzene** (high purity)
- PPE as previously described.

Procedure:

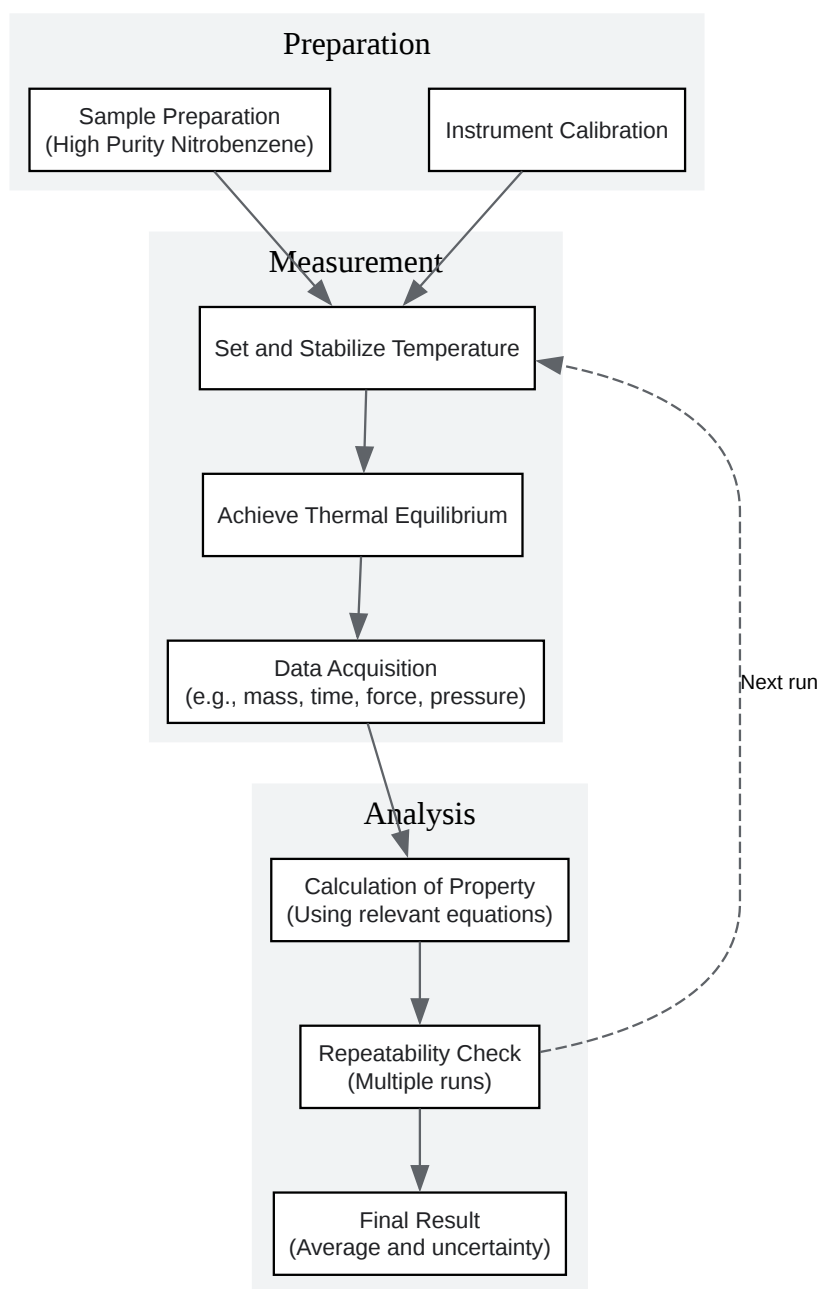
- Sample Preparation:
  - A small amount of **nitrobenzene** is placed in the vessel.
  - The sample is thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles.
- Measurement:
  - The vessel is immersed in the thermostatic bath at the desired temperature.
  - The system is allowed to reach thermal and phase equilibrium.
  - The pressure of the vapor in the headspace is measured using the pressure transducer.<sup>[2]</sup> This is the vapor pressure at that temperature.
- Vapor Pressure Curve:
  - The temperature of the bath is changed, and the measurement is repeated at different temperatures to obtain the vapor pressure curve.

## Visualizations

### Relationship between Thermodynamic Properties and Temperature







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